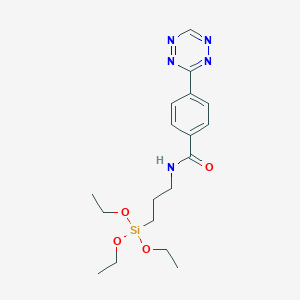

Tetrazine-triethoxysilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrazine-triethoxysilane is a compound that combines the unique properties of tetrazine and triethoxysilane. Tetrazine is a heterocyclic compound containing four nitrogen atoms, known for its high reactivity and stability. Triethoxysilane is an organosilicon compound widely used in the synthesis of silane coupling agents. The combination of these two components results in a compound with significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazine-triethoxysilane typically involves the reaction of tetrazine derivatives with triethoxysilane under controlled conditions. One common method is the [4+2] cycloaddition reaction, where tetrazine acts as a diene and reacts with a dienophile to form the desired product . The reaction conditions often include the use of catalysts such as palladium acetate or copper iodide to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis and solid-phase synthesis techniques can enhance the efficiency and yield of the compound . Additionally, the implementation of multicomponent one-pot reactions can streamline the production process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Surface Functionalization via Silanization

The triethoxysilane group undergoes hydrolysis in aqueous or alcoholic media, generating reactive silanol (Si–OH) intermediates. These intermediates covalently bond to hydroxyl-rich surfaces (e.g., glass, silicon, or metal oxides) through siloxane (Si–O–Si) linkages . Key parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Optimal pH | 4–6 (acidic conditions) | |

| Reaction Time | 1–2 hours (room temperature) | |

| Surface Coverage | 1.5–3 nmol/cm² (amine-functionalized) |

This reaction enables stable surface functionalization with tetrazine groups for downstream bioorthogonal conjugation .

Bioorthogonal Inverse Electron-Demand Diels-Alder (IEDDA)

The tetrazine group reacts rapidly with strained dienophiles like trans-cyclooctene (TCO) via IEDDA, releasing nitrogen gas and forming a stable pyridazine linkage .

Kinetic Data

| Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Conditions | Source |

|---|---|---|---|

| trans-cyclooctene | 1,705–3,277 | PBS, pH 7.4, 37°C | |

| Norbornene derivatives | 200–500 | Aqueous/organic solvents |

This reaction tolerates aqueous, cellular, and serum environments, enabling applications like:

-

Live-cell labeling : Conjugation without disrupting biological activity .

-

ELISA optimization : Immobilizing TCO-modified antibodies on tetrazine-functionalized plates, improving sensitivity by 11-fold .

Stability and Reactivity Trade-offs

-

Tetrazine Stability : Degrades under prolonged exposure to light, moisture, or nucleophiles (e.g., thiols) .

-

Silane Stability : Hydrolyzes slowly in anhydrous organic solvents (e.g., ethanol, acetone) but rapidly in water .

| Condition | Effect on Tetrazine Group | Effect on Silane Group |

|---|---|---|

| pH > 8 | Accelerated degradation | Rapid hydrolysis |

| UV light (365 nm) | Partial decomposition | Minimal impact |

| Serum (37°C, 24h) | <10% degradation | Stable once bonded to surfaces |

Biomolecule Conjugation

-

Antibody-Drug Conjugates : TCO-modified antibodies react with tetrazine-triethoxysilane-functionalized surfaces for targeted drug delivery .

-

Fluorogenic Probes : Tetrazine-quenched fluorophores (e.g., BODIPY, rhodamine) light up post-IEDDA, enabling no-wash imaging .

Material Science

-

TiO₂ Nanoparticle Functionalization : Silanization forms stable Si–O–Ti bonds, enabling electrofluorescence switching .

-

Hydrogel Engineering : Tetrazine-PEG linkers create crosslinked networks for 3D cell culture .

Synthetic Considerations

Scientific Research Applications

Bioorthogonal Chemistry

Overview : Tetrazine derivatives are crucial in bioorthogonal reactions, which allow for selective labeling of biomolecules in living systems without interfering with native biochemical processes. The tetrazine moiety reacts with strained alkenes or alkynes (dienophiles) to form stable products.

Applications :

- Fluorogenic Probes : Recent advancements have led to the development of tetrazine-based fluorogenic probes that exhibit significantly enhanced fluorescence after undergoing bioorthogonal reactions. These probes are utilized for no-wash fluorescence imaging in live cells and organisms, providing insights into biological dynamics and functions .

- Antibody Labeling : The tetrazine-TCO (trans-cyclooctene) reaction is employed for covalent immobilization of antibodies on surfaces, enhancing the sensitivity of assays such as ELISA. Studies have shown that tetrazine-treated surfaces can increase detection sensitivity by up to 11-fold compared to standard surfaces .

Imaging and Diagnostics

Case Studies :

- In Vivo Imaging : Tetrazine conjugates have been successfully used in imaging studies where antibodies labeled with TCO are later tagged with tetrazine-technetium-99m. This method has shown promise for tracking biological processes in real-time .

- Metabolic Probes : Tetrazine ligations have been utilized to create metabolic probes that can report on cellular dynamics, enabling the study of protein interactions and cellular functions .

Photocatalysis

Photocatalytic Efficacy : Tetrazine has been incorporated into nanostructured materials for photocatalytic applications. For instance, MgZnO@SiO2-tetrazine nanoparticles demonstrated high efficiency in the degradation of pollutants such as ciprofloxacin and methylene blue under visible light irradiation. The optimal conditions achieved a degradation rate of up to 95% within 20 minutes .

| Material | Photocatalytic Efficiency | Conditions |

|---|---|---|

| MgZnO@SiO2-tetrazine | 95% degradation | 20 mg photocatalyst, pH 9 |

| Tetrazine-modified TiO2 | High fluorescence switching | Under UV light |

Surface Modifications

Tetrazine-triethoxysilane can be used for surface modifications in various applications:

- Silica Coatings : The triethoxysilane group facilitates the attachment of tetrazines to silica surfaces, enhancing their functionality for various chemical reactions.

- Nanoparticle Functionalization : By modifying nanoparticles with tetrazines, researchers can create materials that are responsive to specific stimuli, making them useful for targeted drug delivery systems .

Mechanism of Action

The mechanism of action of tetrazine-triethoxysilane involves its high reactivity towards strained alkenes and alkynes through inverse electron-demand Diels-Alder reactions . This reactivity allows it to form stable covalent bonds with target molecules, making it useful in various applications such as bioorthogonal labeling and material synthesis . The molecular targets and pathways involved include the formation of cycloadducts with dienophiles, leading to the creation of new chemical structures .

Comparison with Similar Compounds

Tetrazine: A heterocyclic compound with four nitrogen atoms, known for its high reactivity and stability.

Triethoxysilane: An organosilicon compound used in the synthesis of silane coupling agents.

1,2,4,5-Tetrazines: Compounds with similar reactivity and applications in bioorthogonal chemistry.

Uniqueness: Tetrazine-triethoxysilane is unique due to its combination of the reactive tetrazine moiety and the versatile triethoxysilane group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both scientific research and industrial processes .

Properties

IUPAC Name |

4-(1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4Si/c1-4-25-28(26-5-2,27-6-3)13-7-12-19-18(24)16-10-8-15(9-11-16)17-22-20-14-21-23-17/h8-11,14H,4-7,12-13H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLJYEAUEBXARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=CN=N2)(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.